

# Foreword: The Strategic Value of the Indole Scaffold

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## Compound of Interest

Compound Name: **2-Methyl-1H-indol-4-ol**

Cat. No.: **B113476**

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The indole nucleus stands as one of the most significant heterocyclic systems in medicinal chemistry and natural products.<sup>[1]</sup> Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. For drug development professionals, the indole ring is a "privileged scaffold"—a molecular framework that is repeatedly found in successful drugs, capable of binding to a diverse range of biological targets.<sup>[2]</sup> Compounds bearing this moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-hypertensive properties.<sup>[3]</sup>

Within this critical class of molecules, **2-Methyl-1H-indol-4-ol** emerges not as an end-product, but as a highly valuable and strategic starting material. Its utility lies in the specific arrangement of its functional groups: the nucleophilic indole core, a 2-position methyl group that can enhance metabolic stability, and a 4-position hydroxyl group that provides a crucial vector for chemical modification or a key hydrogen-bonding interaction with a target protein. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application in the pursuit of novel therapeutics.

## Section 1: Core Molecular Profile and Physicochemical Properties

**2-Methyl-1H-indol-4-ol**, also known by its synonym 4-hydroxy-2-methylindole, is a solid compound typically appearing as a greenish-brown or off-white powder. Its core structure

consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group at the C2 position and a hydroxyl group at the C4 position.

Property	Value	Source(s)
CAS Number	35320-67-3	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	<a href="#">[4]</a>
Molar Mass	147.17 g/mol	<a href="#">[4]</a>
Appearance	Greenish Brown / Off-white Solid	<a href="#">[4]</a>
Melting Point	122-124 °C	<a href="#">[4]</a>
Boiling Point	339.2 ± 22.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.262 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	10.07 ± 0.40 (Predicted)	<a href="#">[4]</a>
Solubility	Slightly soluble in DMSO and Methanol	<a href="#">[4]</a>
InChIKey	XBVSSEGZNQZAQPM- UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	CC1=CC2=C(N1)C=CC=C2O	<a href="#">[4]</a>

## Section 2: Synthesis Pathway—The Fischer Indole Synthesis

The most direct and classic method for constructing the 2-methyl-4-hydroxy-indole scaffold is the Fischer indole synthesis.[\[5\]](#)[\[6\]](#) This acid-catalyzed reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and the accessibility of its starting materials.[\[5\]](#)

The overall strategy involves the condensation of (3-hydroxyphenyl)hydrazine with acetone to form a hydrazone, which then undergoes an intramolecular cyclization under acidic conditions to yield the final indole product.

## Causality in Experimental Design:

- Choice of Reactants: (3-hydroxyphenyl)hydrazine provides the benzene ring, the indole nitrogen (N1), and the pre-installed C4-hydroxyl group. Acetone is chosen as the ketone partner because its two methyl groups will ultimately form the C2-methyl and the C3-proton of the indole ring, making it the ideal precursor for a 2-methylindole.
- Acid Catalysis: A strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a mixture of acetic and sulfuric acid) is essential.<sup>[5][6]</sup> Its role is to protonate the hydrazone, facilitating the key<sup>[7][7]</sup>-sigmatropic rearrangement, which is the irreversible, product-determining step of the mechanism.<sup>[5]</sup> The acid also catalyzes the final ammonia elimination to form the aromatic indole ring.
- Reaction Conditions: The reaction typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and the subsequent cyclization and dehydration steps.<sup>[8]</sup>

## Detailed Experimental Protocol: Fischer Indole Synthesis

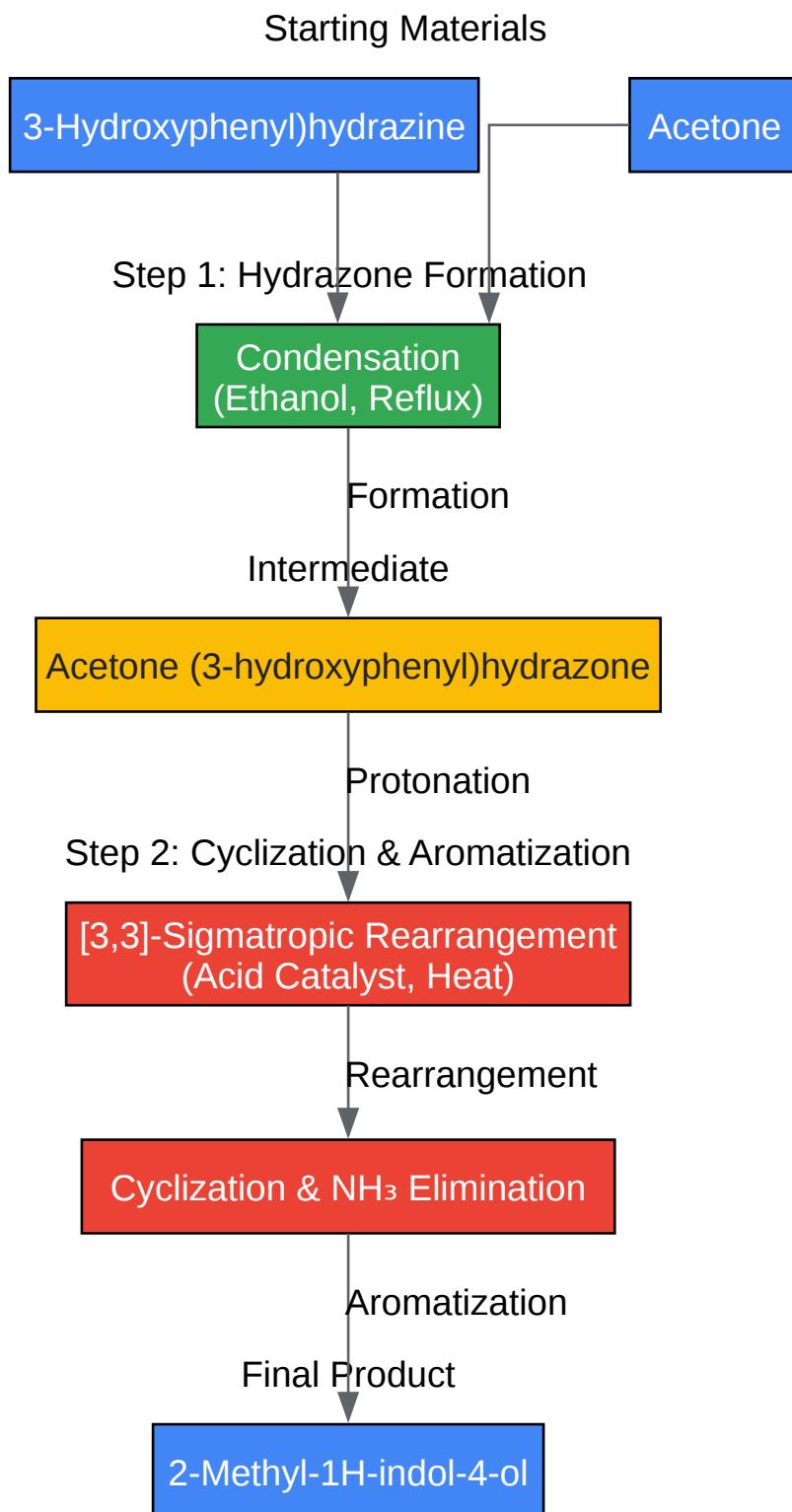
### Step 1: Hydrazone Formation

- To a stirred solution of (3-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq). Stir for 15 minutes at room temperature to liberate the free hydrazine base.
- Add acetone (1.5 eq) to the mixture.
- Heat the reaction mixture to reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Once the starting hydrazine is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
- Add water to the residue and extract the crude hydrazone product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone, which can often be used in the next step without further purification.

## Step 2: Acid-Catalyzed Cyclization

- Caution: This step should be performed in a well-ventilated fume hood. Prepare the cyclization agent. A common choice is Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).
- Add the crude hydrazone from Step 1 portion-wise to the pre-heated (80-100 °C) cyclization agent under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture vigorously at this temperature for 1-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.
- Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
- Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **2-Methyl-1H-indol-4-ol**.

## Visualization of Synthesis Workflow



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Caption: Fischer Indole Synthesis workflow for **2-Methyl-1H-indol-4-ol**.

## Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized **2-Methyl-1H-indol-4-ol** is a critical, self-validating step. A multi-technique approach involving spectroscopy and chromatography is required.

### Predicted Spectroscopic Data

While a published experimental spectrum is not readily available, the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be reliably predicted based on the known effects of the substituents and data from analogous compounds like 2-methylindole.[9]

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>, 400 MHz)

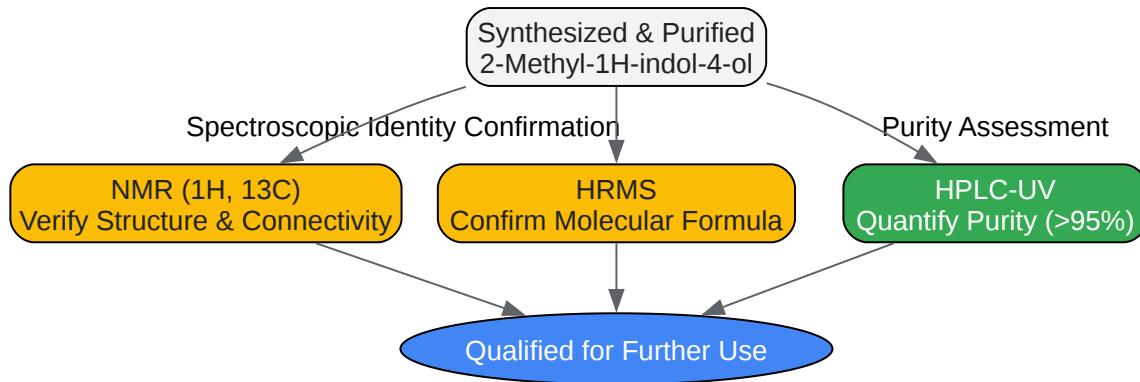
Position	1H Chemical Shift (δ, ppm)	13C Chemical Shift (δ, ppm)	Justification
N1-H	~10.8 (br s, 1H)	-	Typical chemical shift for an indole N-H proton.
C2	-	~137.0	Quaternary carbon bearing the methyl group.
C2-CH <sub>3</sub>	~2.35 (s, 3H)	~12.5	Aliphatic methyl group attached to an sp <sup>2</sup> carbon.
C3-H	~6.10 (s, 1H)	~98.0	Upfield shift due to electron donation from N1.
C3a	-	~127.5	Bridgehead carbon adjacent to the hydroxyl-bearing ring.
C4	-	~150.0	Aromatic carbon directly attached to the electron-donating -OH group.
C4-OH	~9.0 (br s, 1H)	-	Phenolic proton, shift is concentration-dependent.
C5-H	~6.50 (d, J=7.6 Hz, 1H)	~105.0	Ortho to the -OH group, shielded.
C6-H	~6.85 (t, J=7.8 Hz, 1H)	~121.0	Aromatic proton with two adjacent protons.
C7-H	~6.95 (d, J=8.0 Hz, 1H)	~110.0	Para to the -OH group.

| C7a | - | ~133.0 | Bridgehead carbon adjacent to N1. |

## Standard Protocol for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
  - Acquire  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and DEPT-135 spectra.
  - Confirm the presence of all expected peaks, their integrations (for  $^1\text{H}$ ), and splitting patterns. The data should align with the predicted values in Table 2. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment.
- Mass Spectrometry (MS):
  - Prepare a dilute solution of the sample in methanol or acetonitrile.
  - Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
  - The primary validation is the observation of the molecular ion peak  $[\text{M}+\text{H}]^+$  at m/z 148.0757, confirming the molecular formula  $\text{C}_9\text{H}_{10}\text{NO}$ .
- High-Performance Liquid Chromatography (HPLC):
  - Develop a reverse-phase HPLC method (e.g., C18 column).
  - Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
  - Monitor the elution using a UV detector, typically at wavelengths of 220 nm and 280 nm where the indole chromophore absorbs.
  - A single, sharp peak indicates high purity. The method should be validated to show >95% purity for use in subsequent biological assays.

## Visualization of Analytical Workflow



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Caption: A typical workflow for the analytical validation of the target compound.

## Section 4: Applications in Research and Drug Development

**2-Methyl-1H-indol-4-ol** is a strategic building block for accessing more complex molecular architectures in drug discovery. Its value is derived from the combination of a modifiable hydroxyl group and the biologically relevant indole core.

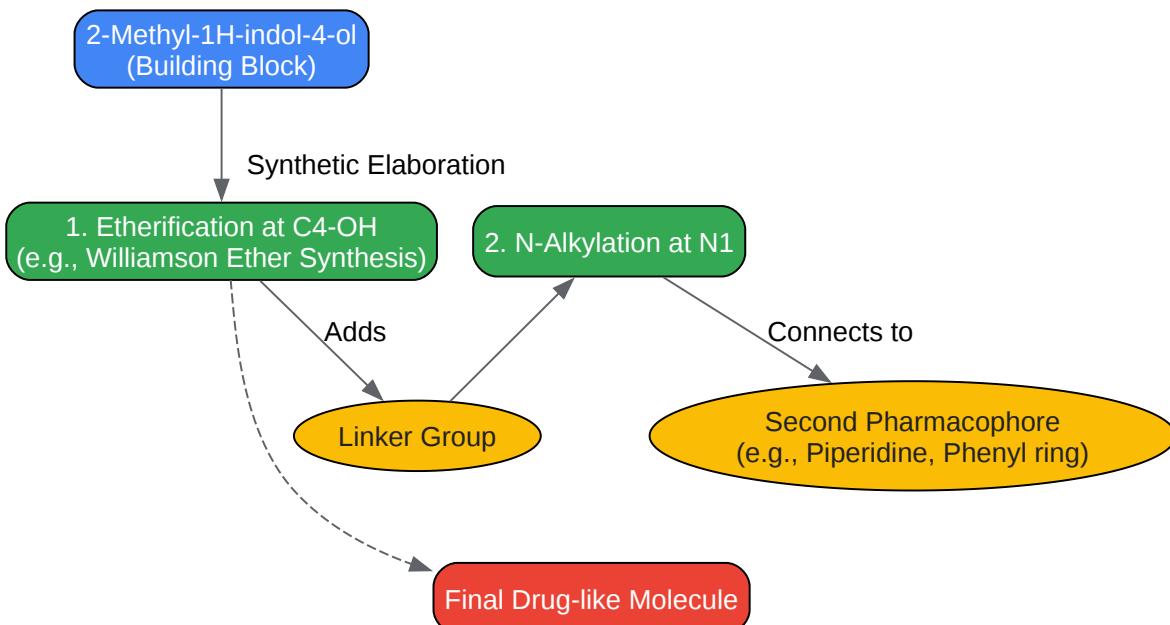
### Role as a Synthetic Intermediate

The primary application of this compound is as a scaffold for elaboration. The 4-hydroxy group serves as a versatile chemical handle.

- Etherification: It can be readily converted into an ether, allowing it to be linked to other pharmacophores or solubilizing groups. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) in a region of space near the indole core.
- Protection and Further Functionalization: The hydroxyl group can be protected (e.g., as a benzyl or silyl ether), allowing for selective chemical modifications at other positions of the indole ring (e.g., N-alkylation at N1 or electrophilic substitution at C3) before deprotection.

The indole derivatives are known to have a wide range of biological activities. For example, some indole-based molecules are being investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain drug-resistant cancers.[\[10\]](#) Others have been explored as inhibitors of enzymes like 17 $\beta$ -hydroxysteroid dehydrogenase, a target in prostate cancer.[\[11\]](#)

## Visualization: Conceptual Elaboration into a Drug-like Molecule



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Caption: Conceptual pathway showing the use of the title compound as a scaffold.

## Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Methyl-1H-indol-4-ol** is not widely published, safe handling procedures can be established based on data for structurally related indoles.[\[12\]](#)

- Engineering Controls: Handle this compound only in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure skin is not exposed.
  - Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
- Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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